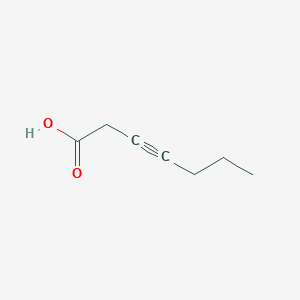
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentapyrazole ring system and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride typically involves multiple steps, including the formation of the cyclopentapyrazole ring and the introduction of the dimethylamino group. One common synthetic route involves the following steps:
Formation of the Cyclopentapyrazole Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as heating with a suitable catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with the intermediate compound.
Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its effects on various biological pathways and its potential therapeutic applications.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s functional groups, such as the dimethylamino group and the cyclopentapyrazole ring, play a crucial role in its binding to these targets. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-, monohydrochloride can be compared with other similar compounds, such as:
1-Propanone, 1-(1-phenyl-3-cyclopentapyrazolyl)-3-(dimethylamino)-: This compound lacks the tetrahydro group, which may result in different chemical properties and reactivity.
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(methylamino)-: The presence of a methylamino group instead of a dimethylamino group can lead to variations in biological activity and chemical reactivity.
1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-(ethylamino)-: The ethylamino group introduces additional steric effects, which can influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
21484-30-0 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H21N3O.ClH/c1-19(2)12-11-16(21)17-14-9-6-10-15(14)20(18-17)13-7-4-3-5-8-13;/h3-5,7-8H,6,9-12H2,1-2H3;1H |
InChI Key |
TZAOOQXEOZHRNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=NN(C2=C1CCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)







![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)

![N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide](/img/structure/B12915691.png)
